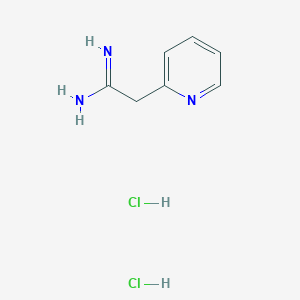

2-Pyridin-2-ylethanimidamide dihydrochloride

Description

2-Pyridin-2-ylethanimidamide dihydrochloride is a nitrogen-rich organic compound featuring a pyridine ring linked to an amidine group, with two hydrochloride counterions enhancing its water solubility. The amidine functional group suggests applications in coordination chemistry, catalysis, or pharmaceuticals, though further research is needed to confirm its exact uses and mechanisms .

Properties

IUPAC Name |

2-pyridin-2-ylethanimidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3.2ClH/c8-7(9)5-6-3-1-2-4-10-6;;/h1-4H,5H2,(H3,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVVHFRUFHXQOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-2-ylethanimidamide dihydrochloride typically involves the reaction of pyridine derivatives with ethanimidamide under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The exact reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The compound is then purified through crystallization or other separation techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-2-ylethanimidamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

2-Pyridin-2-ylethanimidamide dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for potential therapeutic applications, although not intended for diagnostic or therapeutic use.

Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-Pyridin-2-ylethanimidamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction is crucial for its applications in proteomics research, where it helps in identifying and characterizing protein interactions .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key dihydrochloride compounds with structural or functional similarities:

Key Comparative Insights

Functional Group Diversity: Amidines (as in the target compound) exhibit stronger basicity and metal-binding capacity compared to amines (e.g., 2-(Pyridin-2-yl)ethanamine hydrochloride) or carboxamides (e.g., (2S)-2,5-Diaminopentanamide dihydrochloride) . Thiourea derivatives (e.g., S-(2-(dimethylamino)ethyl) isothiourinium dihydrochloride) show higher toxicity, limiting their utility compared to amidines .

Safety and Regulation :

- Unlike sensitizing thioureas or restricted compounds, amidine derivatives like azoamidines are industrially viable with proper handling .

Biological Activity

2-Pyridin-2-ylethanimidamide dihydrochloride is a compound with a significant potential for various biological applications, particularly in the fields of biochemistry and medicinal chemistry. Its unique structure, characterized by a pyridine ring and amide functional groups, allows it to interact with numerous biological targets, making it a subject of interest in proteomics and drug development.

- Molecular Formula : CHN·2HCl

- Molecular Weight : Approximately 208.09 g/mol

The compound's reactivity is attributed to its functional groups, which can participate in nucleophilic substitutions and form coordination complexes with metal ions. It can also undergo hydrolysis and condensation reactions under certain conditions.

Proteomics Research

This compound is primarily utilized in proteomics for studying protein interactions and functions. It aids in:

- Protein Expression Studies : Understanding the expression levels of various proteins.

- Protein-Protein Interactions : Investigating how proteins interact within cellular environments.

- Post-Translational Modifications : Analyzing modifications that proteins undergo after synthesis.

Techniques such as mass spectrometry and two-dimensional gel electrophoresis are commonly employed to evaluate the outcomes of experiments involving this compound.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications. Notably, it has been used in synthesizing novel 2-(pyridin-2-yl) pyrimidine derivatives, which have shown promising anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6). Some derivatives exhibited better efficacy than established drugs like Pirfenidone.

The biological activity of this compound is linked to its ability to bind to specific proteins and enzymes, influencing their activity. Preliminary studies suggest that it may inhibit certain enzyme functions, which could be beneficial in developing new pharmacological agents. However, detailed mechanisms remain to be fully elucidated.

Biological Activity Data Table

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial Activity | Potential to inhibit microbial growth | |

| Antitumor Properties | Interaction with cancer-related pathways | |

| Anti-fibrotic Activity | Effective against HSC-T6 cells; superior to Pirfenidone | |

| Proteomics Applications | Used in studying protein interactions |

Case Studies

Several case studies have highlighted the compound's efficacy in various applications:

-

Case Study on Antifibrotic Activity :

- Objective : To evaluate the anti-fibrotic effects of synthesized derivatives from this compound.

- Findings : Some derivatives demonstrated significantly improved anti-fibrotic activity compared to standard treatments.

- : The study supports further exploration of these derivatives as potential therapeutic agents for fibrotic diseases.

-

Case Study on Proteomics Application :

- Objective : Assess the role of this compound in identifying protein interactions.

- Findings : Enhanced identification of novel protein interactions leading to insights into cellular signaling pathways.

- : The compound serves as a valuable tool in proteomics research, facilitating deeper understanding of protein functions.

Q & A

Q. What are the recommended synthetic routes for 2-Pyridin-2-ylethanimidamide dihydrochloride, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves reacting 2-chloropyridine with piperidine derivatives under basic conditions (e.g., potassium carbonate in dimethylformamide) followed by hydrochloric acid treatment to form the dihydrochloride salt . Key steps include:

- Reaction Conditions : Stir at 80–100°C for 12–24 hours under inert atmosphere.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%).

- Analytical Validation : Use ¹H NMR (pyridine protons at δ 8.2–8.5 ppm) and HPLC (C18 column, acetonitrile/water mobile phase) to confirm structure and purity .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Adhere to hazard communication standards (GHS/CLP):

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors (P261 precaution) .

- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers address discrepancies in pharmacological activity data across studies involving this compound?

- Methodological Answer : Discrepancies may arise from structural analogs (e.g., piperidine/pyridine substitution patterns) or assay conditions. Mitigation strategies include:

- Structural Confirmation : Compare X-ray crystallography or NMR data with PubChem references to verify batch consistency .

- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 25°C) .

- Statistical Analysis : Apply ANOVA or t-tests to evaluate inter-study variability in IC₅₀ values .

Q. What strategies are effective in designing experiments to study the compound's role in enzyme inhibition?

- Methodological Answer : Link experimental design to mechanistic hypotheses (e.g., competitive vs. non-competitive inhibition):

- Kinetic Assays : Use Michaelis-Menten plots with varying substrate concentrations (0.1–10 mM) and fixed inhibitor doses .

- Control Groups : Include positive controls (e.g., known inhibitors) and negative controls (DMSO-only) .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities at active sites .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer : Conduct accelerated stability studies:

- pH Range : Prepare solutions at pH 2–10 (HCl/NaOH buffers) and monitor degradation via HPLC at 254 nm .

- Temperature Stress : Incubate samples at 40°C, 60°C, and 80°C for 1–4 weeks. Degradation products (e.g., hydrolyzed pyridine derivatives) can be identified via LC-MS .

Data Analysis and Theoretical Frameworks

Q. What computational tools are recommended for predicting the compound’s reactivity in novel synthetic pathways?

- Methodological Answer : Use quantum mechanical (QM) and molecular mechanics (MM) approaches:

Q. How should researchers integrate this compound into a broader theoretical framework for drug discovery?

- Methodological Answer : Align with structure-activity relationship (SAR) models:

- Target Identification : Screen against kinase or GPCR libraries using high-throughput assays .

- Theoretical Basis : Link to enzyme inhibition theories (e.g., transition-state analogs) or receptor antagonism .

Analytical Techniques

Q. Which analytical methods are most reliable for characterizing this compound’s degradation products?

- Methodological Answer : Combine separation and spectral techniques:

| Method | Purpose | Conditions | Reference |

|---|---|---|---|

| LC-MS | Identify hydrolyzed products | ESI+ mode, m/z 150–500 | |

| FT-IR | Detect amine/hydroxyl groups | KBr pellet, 400–4000 cm⁻¹ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.